2,4-Dimethyl-N,N-di-p-tolylaniline
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Overview
Description
2,4-Dimethyl-N,N-bis(4-methylphenyl)benzenamine is an organic compound with the molecular formula C22H23N. It is a derivative of benzenamine, characterized by the presence of two methyl groups at the 2 and 4 positions on the benzene ring, and two 4-methylphenyl groups attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-N,N-bis(4-methylphenyl)benzenamine typically involves the reaction of 2,4-dimethylaniline with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of 2,4-dimethyl-N,N-bis(4-methylphenyl)nitrobenzene, followed by purification through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-N,N-bis(4-methylphenyl)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, substituted benzenamines, and various aromatic compounds with different functional groups.
Scientific Research Applications
2,4-Dimethyl-N,N-bis(4-methylphenyl)benzenamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-N,N-bis(4-methylphenyl)benzenamine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Cyclohexylidenebis[N,N-bis(4-methylphenyl)aniline]
- 4,4’-Dimethyldiphenylamine
- N,N-Dimethyl-2-[(4-methylphenyl)phenylmethoxy]ethanamine
Uniqueness
2,4-Dimethyl-N,N-bis(4-methylphenyl)benzenamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C22H23N |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2,4-dimethyl-N,N-bis(4-methylphenyl)aniline |
InChI |
InChI=1S/C22H23N/c1-16-5-10-20(11-6-16)23(21-12-7-17(2)8-13-21)22-14-9-18(3)15-19(22)4/h5-15H,1-4H3 |
InChI Key |
WWEVURATWLRRNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=C(C=C(C=C3)C)C |
Origin of Product |
United States |
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